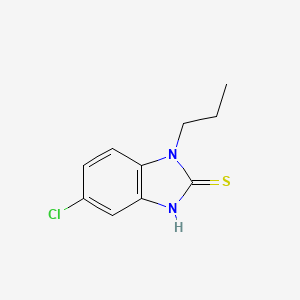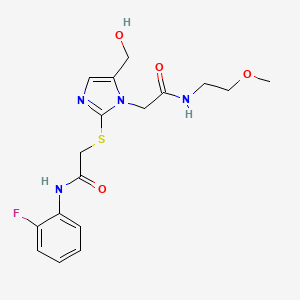![molecular formula C18H17FN2O3 B2631637 tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate CAS No. 2007920-25-2](/img/structure/B2631637.png)
tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate involves its ability to inhibit the activity of PKB/Akt and GSK-3β. This leads to the modulation of various cellular processes such as cell survival, proliferation, and differentiation. Additionally, this compound has been reported to inhibit the production of inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB), which plays a key role in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce the production of inflammatory cytokines and attenuate the activation of NF-κB. In addition, it has been found to improve glucose uptake and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate in lab experiments include its high purity and yield, as well as its potential applications in drug discovery and development. However, its limitations include the need for further studies to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for the research and development of tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. These include:
1. Further optimization of the synthesis method to improve yield and reduce cost.
2. Investigation of the toxicity and potential side effects of this compound.
3. Exploration of its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation.
4. Development of analogs and derivatives with improved potency and selectivity.
5. Evaluation of its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, this compound is a chemical compound that has shown potential applications in drug discovery and development. Its synthesis method has been optimized and yields high purity and yield. This compound exhibits inhibitory activity against certain enzymes, possesses anti-inflammatory and anti-tumor properties, and has been found to improve glucose uptake and insulin sensitivity. However, further studies are needed to determine its toxicity and potential side effects. The future directions for the research and development of this compound include further optimization of the synthesis method, investigation of its toxicity and potential side effects, exploration of its potential applications in the treatment of various diseases, development of analogs and derivatives, and evaluation of its potential as a therapeutic agent for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate involves the reaction of 4-fluoro-2-nitrobenzoic acid with tert-butyl 4-hydroxybenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid to obtain the final product. This method has been optimized and yields high purity and yield.
Applications De Recherche Scientifique
Tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate has shown potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against certain enzymes such as protein kinase B (PKB/Akt) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes such as cell survival, proliferation, and differentiation. This compound has also been reported to possess anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
tert-butyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-18(2,3)24-17(22)14-5-4-12(19)9-15(14)23-13-8-11-6-7-20-16(11)21-10-13/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDSCQZIOWXXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)OC2=CN=C3C(=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
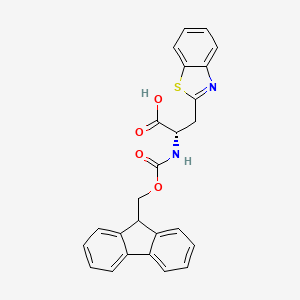
![2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2631555.png)
![3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B2631557.png)
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631558.png)
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2631560.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631562.png)
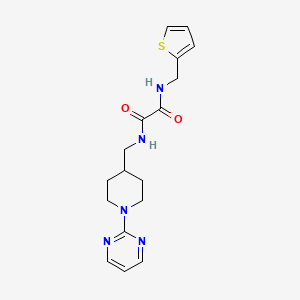
![5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2631567.png)
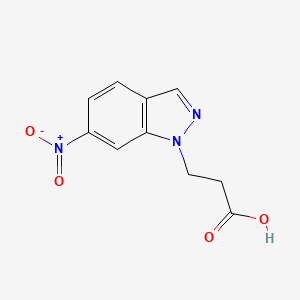

![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)
![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B2631573.png)
